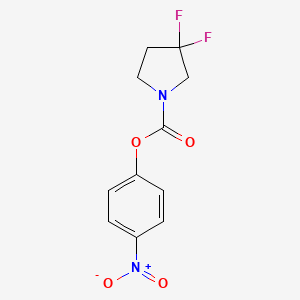
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with nitrophenyl and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 3,3-difluoropyrrolidine with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl 3,3-difluoropyrrolidine-1-carboxylate.
Hydrolysis: 3,3-Difluoropyrrolidine-1-carboxylic acid and 4-nitrophenol.
Applications De Recherche Scientifique
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. The difluoromethyl group can influence the compound’s binding affinity and specificity by altering its electronic properties .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl chloroformate: Shares the nitrophenyl group but differs in its reactivity and applications.
3,3-Difluoropyrrolidine: Lacks the nitrophenyl group, resulting in different chemical properties and uses.
4-Aminophenyl 3,3-difluoropyrrolidine-1-carboxylate: A reduction product of the target compound with distinct biological activities.
Uniqueness: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is unique due to the combination of its nitrophenyl and difluoromethyl groups, which confer specific reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
920966-41-2 |
|---|---|
Formule moléculaire |
C11H10F2N2O4 |
Poids moléculaire |
272.20 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H10F2N2O4/c12-11(13)5-6-14(7-11)10(16)19-9-3-1-8(2-4-9)15(17)18/h1-4H,5-7H2 |
Clé InChI |
DZEIVAKMXBVBCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


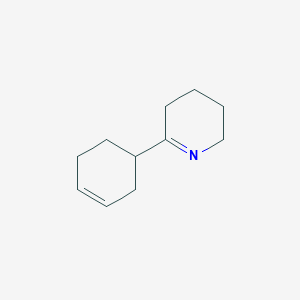
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
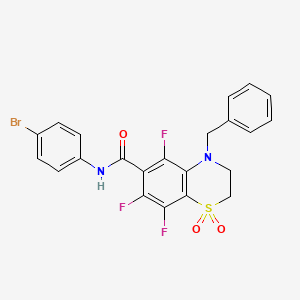
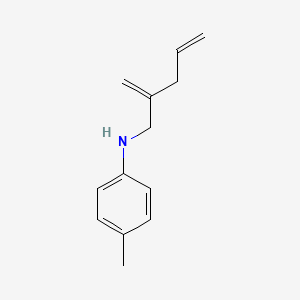


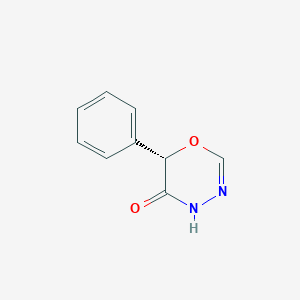
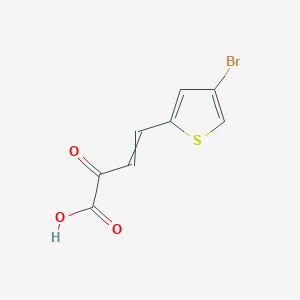
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)

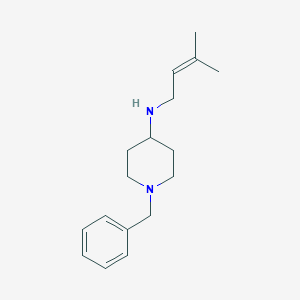
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)

